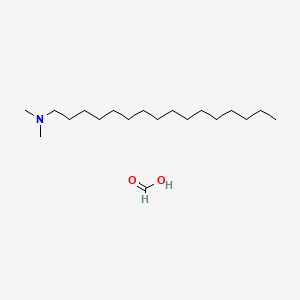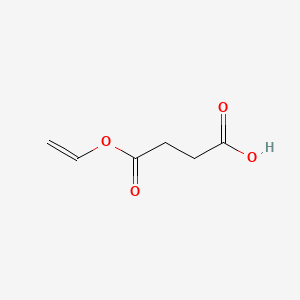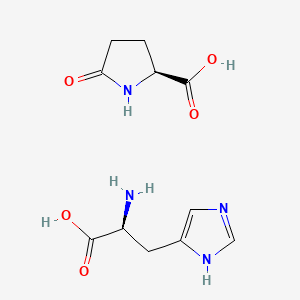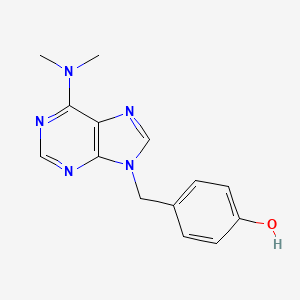
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is an aromatic organic compound that features both a phenolic hydroxyl group and a dimethylamino group attached to a purine ring. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with phenol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nitration can introduce nitro groups at the ortho and para positions.
科学的研究の応用
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, dyes, and pharmaceuticals.
作用機序
The mechanism by which Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylamino groups attached to a phenol ring, but it lacks the purine moiety.
4-Dimethylaminophenol: Similar in structure but without the purine ring, it is used in different applications, such as cyanide poisoning treatment.
Uniqueness
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to the presence of both a phenolic hydroxyl group and a purine ring with a dimethylamino substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
112089-08-4 |
|---|---|
分子式 |
C14H15N5O |
分子量 |
269.30 g/mol |
IUPAC名 |
4-[[6-(dimethylamino)purin-9-yl]methyl]phenol |
InChI |
InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(20)6-4-10/h3-6,8-9,20H,7H2,1-2H3 |
InChIキー |
OHPHKSYDILBCSO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


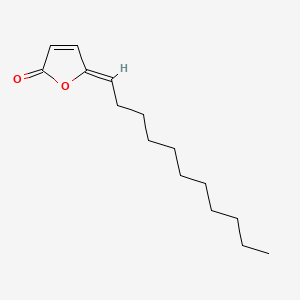
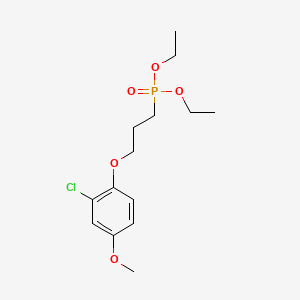
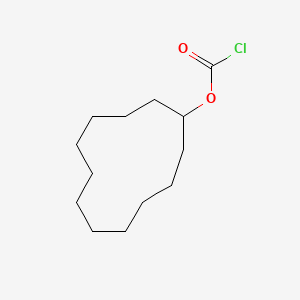

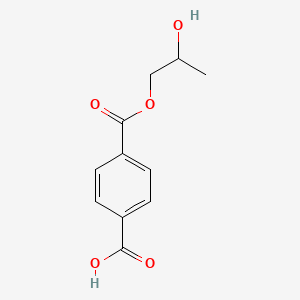

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
